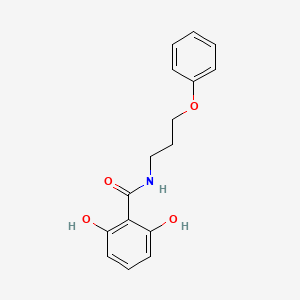
2,6-dihydroxy-N-(3-phenoxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dihydroxy-N-(3-phenoxypropyl)benzamide is an organic compound characterized by the presence of two hydroxyl groups on a benzamide structure, with a phenoxypropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dihydroxy-N-(3-phenoxypropyl)benzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 3-phenoxypropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dihydroxy-N-(3-phenoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Propriétés
IUPAC Name |
2,6-dihydroxy-N-(3-phenoxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-13-8-4-9-14(19)15(13)16(20)17-10-5-11-21-12-6-2-1-3-7-12/h1-4,6-9,18-19H,5,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEQDIMULAGFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNC(=O)C2=C(C=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5355425.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5355441.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridazinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5355446.png)
![DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE](/img/structure/B5355448.png)
![1-(4-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methyl}morpholin-2-yl)methanamine](/img/structure/B5355459.png)
![N-(1-methyl-1H-indol-4-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5355463.png)
![N-methyl-2-[(3-methyl-1-piperazinyl)carbonyl]-N-(2-phenylethyl)-2-indanamine](/img/structure/B5355464.png)
![5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5355475.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B5355481.png)
![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5355493.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B5355504.png)
![(3S*,4R*)-1-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidin-4-amine](/img/structure/B5355511.png)
![4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid](/img/structure/B5355518.png)
![N-(3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5355526.png)
